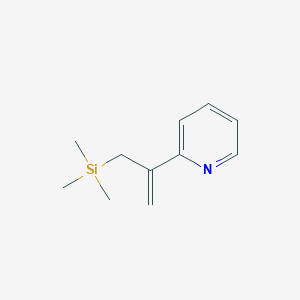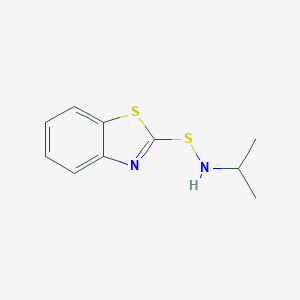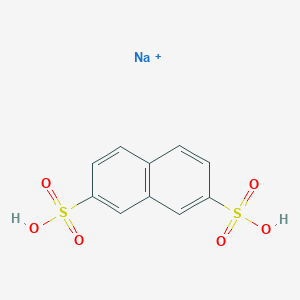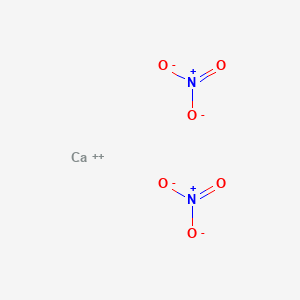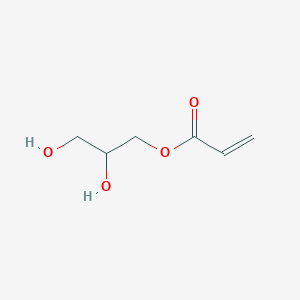
2,3-二羟基丙基丙烯酸酯
描述
2,3-Dihydroxypropyl acrylate is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 . It is used for research and development purposes . It plays a pivotal role in pharmaceutical synthesis, aiding in combating afflictions such as cancer and cardiovascular anomalies .
Synthesis Analysis
The synthesis of 2,3-Dihydroxypropyl acrylate involves complex chemical reactions . The exact process is not detailed in the available resources, but it’s likely to involve the use of catalysts and specific reaction conditions.
Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxypropyl acrylate consists of 6 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydroxypropyl acrylate are complex and can yield a variety of products . The exact reactions depend on the specific conditions and reactants used.
Physical And Chemical Properties Analysis
2,3-Dihydroxypropyl acrylate has a density of 1.2±0.1 g/cm3, a boiling point of 300.7±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 34.4±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 121.5±3.0 cm3 .
科学研究应用
聚合物合成和表征
涉及2,3-二羟基丙基丙烯酸酯(DHPA)的聚合物的合成和表征一直是一个重要的研究领域。在蔡元、雷和德成(2001)的研究中,探讨了使用DHPA合成两性块共聚物。这项研究详细介绍了由于其两性特性而在药物传递和组织工程方面具有潜在应用的聚合物的制备(蔡元,雷,德成,2001)。
生物相容性和细胞脱附
DHPA已被研究其生物相容性和在细胞脱附中的潜力,如库珀斯坦和卡纳万(2010)的研究所示。他们讨论了使用聚(N-异丙基丙烯酰胺)基底,这些基底与基于DHPA的聚合物具有类似性质,用于生物细胞的非破坏性释放,突出了其在生物工程应用中的重要性(Cooperstein & Canavan, 2010)。
热响应性能
Hoogenboom等人(2009)对DHPA的共聚反应研究揭示了其热响应性能,使其成为生物医学应用如药物传递系统的候选材料。该研究强调了这些聚合物的温度敏感性质如何可以用于创建响应性药物释放机制(Hoogenboom et al., 2009)。
亲水单体合成
加西亚等人(2001)探讨了包括DHPA在内的亲水单体的合成和聚合动力学。这项研究提供了关于DHPA作为亲水单体的独特性质的见解,表明其在为各种应用创建亲水聚合物方面的实用性(加西亚等人,2001)。
基于丙烯酸的纳米水凝胶
斯温和普鲁斯蒂(2018)讨论了基于丙烯酸的纳米水凝胶的生物医学应用,其中可能包括基于DHPA的聚合物。这项研究突出了这种纳米水凝胶在药物传递、组织工程和其他制药应用中的潜力(Swain & Prusty, 2018)。
安全和危害
Safety data sheets indicate that 2,3-Dihydroxypropyl acrylate should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
属性
IUPAC Name |
2,3-dihydroxypropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-2-6(9)10-4-5(8)3-7/h2,5,7-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPUOLBODXJOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905858 | |
| Record name | 2,3-Dihydroxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl acrylate | |
CAS RN |
10095-20-2 | |
| Record name | 2,3-Dihydroxypropyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10095-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

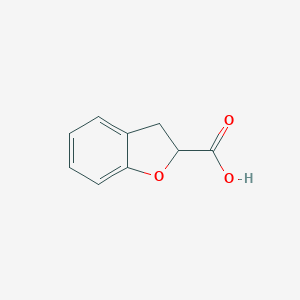

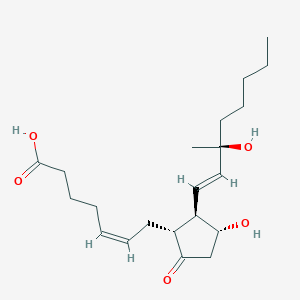
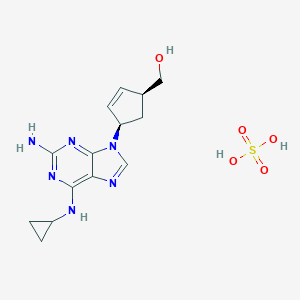
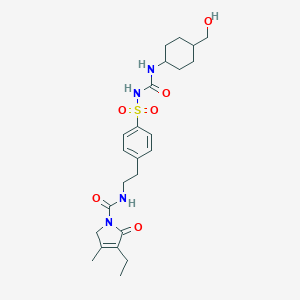

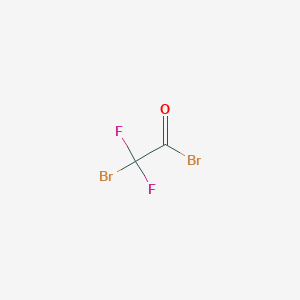
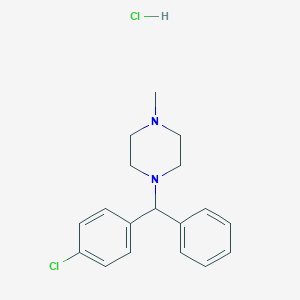
![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)
